molecular formula C8H15N B159834 Piperidine, 2-(2-propenyl)-, (R)-(9CI) CAS No. 133371-96-7

Piperidine, 2-(2-propenyl)-, (R)-(9CI)

Cat. No.: B159834
CAS No.: 133371-96-7
M. Wt: 125.21 g/mol
InChI Key: ILOLJAYGPOJDHT-QMMMGPOBSA-N
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Description

"Piperidine, 2-(2-propenyl)-, (R)-(9CI)" is a chiral piperidine derivative characterized by a six-membered saturated nitrogen-containing ring substituted with a 2-propenyl (allyl) group at the 2-position. The (R)-configuration indicates its stereochemical specificity, which can influence its biological activity and chemical reactivity. Piperidine derivatives are widely studied in pharmaceuticals, agrochemicals, and materials science due to their structural versatility.

Properties

CAS No.

133371-96-7

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

(2R)-2-prop-2-enylpiperidine

InChI

InChI=1S/C8H15N/c1-2-5-8-6-3-4-7-9-8/h2,8-9H,1,3-7H2/t8-/m0/s1

InChI Key

ILOLJAYGPOJDHT-QMMMGPOBSA-N

SMILES

C=CCC1CCCCN1

Isomeric SMILES

C=CC[C@H]1CCCCN1

Canonical SMILES

C=CCC1CCCCN1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Piperidine Derivatives

Structural and Functional Group Variations

The table below compares "Piperidine, 2-(2-propenyl)-, (R)-(9CI)" with structurally related piperidine compounds:

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents Applications/Properties Evidence Source
Piperidine, 2-(2-propenyl)-, (R)-(9CI) ~C₈H₁₅N ~125.21 g/mol 2-propenyl (allyl), (R)-configuration Chiral intermediates, pharmacology Inferred
Piperidine, 4-[(1E)-2-(2-fluoro-6-methylphenyl)ethenyl]- (9CI) (794472-27-8) C₁₄H₁₈FN 219.30 g/mol Fluoro-methylphenyl ethenyl group Fluorescence studies, receptor binding
Piperidine,4-(2-benzofuranyl)-1-ethyl- (9CI) (738526-72-2) C₁₅H₁₉NO 229.32 g/mol Benzofuranyl, ethyl group Drug synthesis, heterocyclic chemistry
Piperidine,2-(4-bromophenyl)-1-(2-propen-1-yl)- (9CI) (N/A) C₁₄H₁₇BrN 294.20 g/mol Bromophenyl, propenyl Safety studies, agrochemicals
Piperidine, 1-(chloroacetyl)-2-ethyl- (9CI) (76395-72-7) C₉H₁₆ClNO 189.68 g/mol Chloroacetyl, ethyl Reactive intermediates, toxicology

Key Research Findings

Fluorescence and Receptor Binding
  • Piperidine vs. N-phenyl derivatives : Replacing an N-phenyl group with a piperidine ring (e.g., compound 7 in ) reduces fluorescence due to disrupted π-π stacking with biomolecules like thymine (T11). The propenyl group in "Piperidine, 2-(2-propenyl)-, (R)-(9CI)" may similarly influence electronic interactions in binding pockets .
  • Substituent Effects : The triazine and N-phenyl groups in other 9CI compounds enhance fluorescence through dynamic recognition, suggesting that allyl or aromatic substituents in piperidine derivatives modulate optical properties .
Pharmacological Activity
  • Synthetic Modifications : Piperidine derivatives with 4-methylpiperazine or N-benzylamine substituents (e.g., ) retain lipophilic elements critical for drug-receptor interactions. The propenyl group in the target compound could enhance hydrophobicity or serve as a reactive site for conjugation .
  • Chirality : The (R)-configuration may confer enantioselective activity, as seen in chiral agrochemicals like Fenpropidin (), where stereochemistry dictates pesticidal efficacy .

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